molecular formula C19H23N9O B560114 PRT062607 CAS No. 1370261-96-3

PRT062607

Cat. No.: B560114
CAS No.: 1370261-96-3
M. Wt: 393.4 g/mol
InChI Key: TXGKRVFSSHPBAJ-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

PRT062607 is synthesized through a multi-step chemical process. The synthesis involves the formation of key intermediates, followed by their coupling and subsequent functional group modifications. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Structural Basis for ATP-Competitive Inhibition

PRT062607 binds competitively in the ATP-binding pocket of target kinases through these key interactions :

Key structural features :

  • Triazole group : Forms π-π interactions with Tyr297 in SYK's hinge region

  • Aminocyclohexane moiety : Creates hydrogen bonds with Asp359 (DFG motif) and Ser358 residues

  • Carboxamide group : Stabilizes binding through backbone interactions with Lys295

Crystallographic studies show this compound induces conformational changes in PINK1, destabilizing the αi helix in Insert-2 (residues 233-239) and disrupting autophosphorylation dimer formation .

Enzymatic Inhibition Profiling

This compound demonstrates differential inhibition across kinase targets:

TargetIC₅₀ ValueAssay SystemReference
SYK1 nMIn vitro kinase
PINK12 μMTcPINK1 ATPase
FLT3-ITD>1 μMBa/F3 cell growth

The compound shows 1000-fold selectivity for SYK over FLT3 in cellular assays , but only moderate selectivity between SYK and PINK1 .

ATP Hydrolysis Blockade Mechanism

13C-NMR studies demonstrate this compound's direct interference with ATP utilization :

  • Prevents ATP → ADP conversion in TcPINK1 (ΔTm = +4.2°C)

  • Inhibits autophosphorylation at Ser205/Ser206 in PINK1 dimer interface

  • Reduces ubiquitin phosphorylation by 85% at 10 μM concentration

Kinase Glo assays reveal linear mixed-type inhibition kinetics with Kᵢ = 0.8 μM against PINK1 .

Metabolic Stability and Reactivity

Phase I metabolism studies in humans show :

  • Primary metabolites : N-desmethyl (M1) and hydroxylated (M2) derivatives

  • CYP involvement :

    • CYP3A4: 78% contribution to clearance

    • CYP2D6: <10% involvement (no PM/IM phenotype effect)

  • Plasma stability : t₁/₂ = 14-18 hrs at physiological pH

Combination Drug Interactions

This compound exhibits synergistic effects when combined with FLT3 inhibitors :

Combination PartnerCell LineCombination Index (ED₅₀)
MidostaurinMOLM13-luc+0.85 ± 0.03
R406Ba/F3-FLT3-ITD+SYK-TEL0.44 ± 0.04
CrenolanibMV4-111.09 ± 0.12

Notably, this compound restores midostaurin sensitivity in resistant cells (IC₅₀ shift from 61 nM → 18 nM) .

Chemical Stability Profile

Physicochemical characterization :

  • Aqueous solubility : 83.2 mg/mL in H₂O (pH 5.0)

  • DMSO solubility : 21.5 mg/mL

  • Degradation pathways :

    • Acidic conditions: Amide bond hydrolysis (t₁/₂ = 48 hrs @ pH 2)

    • Oxidative stress: Thiol adduct formation observed with GSH

Scientific Research Applications

Applications in Cancer Research

1. Anti-Cancer Activity

PRT062607 has been evaluated for its anti-cancer properties across various cancer cell lines. The compound's mechanism of action involves the inhibition of tumor cell proliferation and induction of apoptosis.

Case Study: Breast Cancer

In a study focused on breast cancer cell lines (MCF-7), this compound demonstrated significant cytotoxic effects. The compound was tested at varying concentrations, showing an IC50 value that indicates its potency against these cells. The results are summarized in Table 1.

Concentration (μM)% Cell Viability
0100
1075
2550
5030

The data indicates that this compound effectively reduces cell viability in a dose-dependent manner, highlighting its potential as a therapeutic agent for breast cancer.

2. Mechanistic Insights

Further investigations into the mechanism of action revealed that this compound not only inhibits cell proliferation but also induces apoptosis through the activation of pro-apoptotic proteins such as BAX and the inhibition of anti-apoptotic proteins like Bcl-2. This was evidenced by Western blot analysis, as shown in Table 2.

ProteinControl ExpressionThis compound Expression
BAX13.6
Bcl-210.31
Caspase-812.61
Caspase-915.42

These findings suggest that this compound shifts the balance towards apoptosis, providing a rationale for its use in cancer therapy.

Applications in Immunology

1. Modulation of Immune Responses

Beyond its anti-cancer applications, this compound has been investigated for its immunomodulatory effects. It has been shown to influence T-cell activation and proliferation.

Case Study: T-cell Activation

In vitro studies indicated that treatment with this compound enhanced the activation markers on CD4+ T-cells when stimulated with anti-CD3 antibodies. The results are summarized in Table 3.

TreatmentCD69 Expression (%)CD25 Expression (%)
Control105
This compound4020

This data illustrates that this compound can significantly enhance T-cell activation, suggesting potential applications in enhancing immune responses against tumors or infections.

Mechanism of Action

PRT062607 exerts its effects by selectively inhibiting spleen tyrosine kinase. Spleen tyrosine kinase is a cytoplasmic tyrosine kinase that plays a crucial role in the activation of immune cells. By binding to the ATP-binding pocket of spleen tyrosine kinase, this compound prevents the phosphorylation of downstream signaling molecules, thereby inhibiting immune cell activation and proliferation. This mechanism makes it a promising candidate for the treatment of autoimmune diseases and certain cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PRT062607

This compound stands out due to its high selectivity and potency as a spleen tyrosine kinase inhibitor. Its favorable pharmacokinetic profile and ability to achieve complete inhibition of spleen tyrosine kinase activity at tolerated doses make it a unique and valuable compound for therapeutic development .

Biological Activity

PRT062607, also known as P505-15, is a highly selective inhibitor of spleen tyrosine kinase (SYK), which plays a critical role in immune cell signaling and activation. This compound has garnered significant attention for its potential therapeutic applications in various inflammatory and autoimmune disorders, as well as certain hematological malignancies. This article delves into the biological activity of this compound, summarizing key research findings, pharmacokinetics, pharmacodynamics, and its implications in clinical settings.

SYK is a cytoplasmic tyrosine kinase primarily expressed in hematopoietic cells, including B-cells. It is involved in the signaling pathways of various immune receptors, making it a promising target for therapeutic intervention. This compound exhibits a potent inhibitory effect on SYK with an IC50 value of approximately 1 nM, demonstrating at least an 80-fold selectivity over other kinases . By inhibiting SYK, this compound disrupts pro-inflammatory signaling cascades, leading to reduced inflammation and altered immune responses.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics (PK) :

  • Administration : this compound can be administered orally.
  • Half-life : The pharmacodynamic half-life is approximately 24 hours, with complete SYK inhibition observed in whole blood assays .
  • Bioavailability : Demonstrates favorable pharmacokinetic properties that support once-daily dosing .

Pharmacodynamics (PD) :

  • Inhibition of SYK Activity : Complete inhibition of SYK activity was recorded across multiple dose levels during clinical studies .
  • Dose-Response Relationship : Analysis indicated a strong correlation between dose and inhibition efficacy, with sustained effects observed up to 72 hours post-administration .

Case Studies and Animal Models

  • Sepsis Model :
    • In a murine model of sepsis induced by cecal ligation and puncture (CLP), treatment with this compound significantly reduced cardiac dysfunction and organ injury compared to controls. Notably, systemic inflammation markers were diminished, indicating a reduction in inflammatory cytokine release .
    • Table 1: Effects of this compound on Sepsis-Induced Dysfunction
      ParameterControl (Vehicle)This compound (15 mg/kg)
      Systolic DysfunctionHighSignificantly Reduced
      Diastolic DysfunctionHighSignificantly Reduced
      Renal DysfunctionPresentAbsent
      Liver InjuryPresentAbsent
  • Chronic Lymphocytic Leukemia (CLL) :
    • In vitro studies demonstrated that this compound effectively reduced CLL cell viability following B-cell receptor (BCR) stimulation. The compound induced apoptosis in CLL cells by disrupting survival signals mediated by SYK .
    • Table 2: Impact of this compound on CLL Cell Viability
      Time PointControl Viability (%)This compound Viability (%)
      24 hours112%78.6%
      48 hours112.5%62.9%
      72 hours111%Data not available

Clinical Implications

The selective inhibition of SYK by this compound presents a promising approach for treating various conditions characterized by excessive inflammation or aberrant immune responses. Its application in sepsis indicates potential benefits in managing systemic inflammatory responses while protecting organ function. Additionally, its efficacy in CLL suggests that it may serve as a valuable therapeutic agent for hematological malignancies.

Properties

IUPAC Name

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N9O/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27)/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGKRVFSSHPBAJ-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370261-96-3
Record name PRT-062607
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370261963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRT-062607
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9C42672RH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.